

# The Molecular Architecture of [Des-Tyr1]-Met-Enkephalin: A Technical Overview

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## Compound of Interest

Compound Name: [Des-Tyr1]-Met-Enkephalin

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## Abstract

**[Des-Tyr1]-Met-Enkephalin** is the primary degradation product of the endogenous opioid pentapeptide, Met-Enkephalin. This technical guide provides a detailed examination of the structure of **[Des-Tyr1]-Met-Enkephalin**, a tetrapeptide composed of the amino acid sequence Glycyl-Glycyl-Phenylalanyl-Methionine (Gly-Gly-Phe-Met). The removal of the N-terminal tyrosine residue, a critical pharmacophore for opioid receptor interaction, renders this metabolite largely inactive as an opioid agonist. This document summarizes its chemical properties, relationship to its parent compound, and the implications of its structure on biological activity, targeting researchers in pharmacology, neuroscience, and drug development.

## Primary Structure and Chemical Properties

**[Des-Tyr1]-Met-Enkephalin** is a linear tetrapeptide with the sequence Gly-Gly-Phe-Met. It is formed via the enzymatic cleavage of the Tyr<sup>1</sup>-Gly<sup>2</sup> peptide bond of Met-Enkephalin by aminopeptidases.<sup>[1][2]</sup> This enzymatic action is a key step in the natural degradation pathway of enkephalins.<sup>[3][4]</sup> The absence of the N-terminal tyrosine residue is the defining structural feature of this molecule and the primary determinant of its pharmacological profile.<sup>[5]</sup>

Table 1: Physicochemical Properties of **[Des-Tyr1]-Met-Enkephalin**

Property	Value	Reference(s)
Amino Acid Sequence	Gly-Gly-Phe-Met	[6]
Molecular Formula	C <sub>18</sub> H <sub>26</sub> N <sub>4</sub> O <sub>5</sub> S	[6]
Molecular Weight	410.5 g/mol	[6][7]
CAS Number	61370-88-5	[7]

## Three-Dimensional Structure

To date, no experimentally determined three-dimensional structure of **[Des-Tyr1]-Met-Enkephalin** obtained through X-ray crystallography or NMR spectroscopy has been deposited in the public domain. Structural studies have predominantly focused on its parent molecule, Met-Enkephalin, which exhibits significant conformational flexibility in solution.[8][9]

Computational modeling and conformational analysis of Met-Enkephalin suggest that the tyrosine residue is crucial for anchoring the peptide to the opioid receptor.[8] The lack of this residue in **[Des-Tyr1]-Met-Enkephalin** prevents the key interactions necessary for receptor activation.

**Figure 1:** 2D representation of **[Des-Tyr1]-Met-Enkephalin**.

## Biological Activity and Receptor Interaction

The biological significance of **[Des-Tyr1]-Met-Enkephalin** lies primarily in its status as an inactive metabolite of Met-Enkephalin. The N-terminal tyrosine of enkephalins is considered the essential "message" domain for binding and activating opioid receptors, mimicking the tyramine moiety of morphine.[3] Its removal in **[Des-Tyr1]-Met-Enkephalin** leads to a dramatic reduction in affinity for both mu ( $\mu$ ) and delta ( $\delta$ ) opioid receptors.[5] Consequently, this tetrapeptide shows very little to no opioid activity.[10][11]

Table 2: Opioid Receptor Binding Affinity

Compound	Receptor Affinity	Biological Activity
Met-Enkephalin	High affinity for $\delta$ and moderate affinity for $\mu$ opioid receptors	Potent opioid agonist
[Des-Tyr1]-Met-Enkephalin	Very low affinity for opioid receptors	Largely inactive as an opioid

## Experimental Protocols

### Synthesis and Purification

While specific research-grade protocols for **[Des-Tyr1]-Met-Enkephalin** are often proprietary, its synthesis can be achieved through standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies.[\[12\]](#)[\[13\]](#)[\[14\]](#)

General Solid-Phase Peptide Synthesis (SPPS) Workflow:

- **Resin Preparation:** A suitable resin (e.g., Wang or Rink amide resin) is selected.
- **First Amino Acid Coupling:** The C-terminal amino acid (Methionine), with its alpha-amino group protected (e.g., with Fmoc), is coupled to the resin.
- **Deprotection:** The Fmoc protecting group is removed from the alpha-amino group of the resin-bound methionine.
- **Sequential Coupling:** The subsequent amino acids (Phenylalanine, Glycine, Glycine) are added sequentially, with each coupling step followed by a deprotection step.
- **Cleavage and Deprotection:** Once the tetrapeptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid).
- **Purification:** The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.



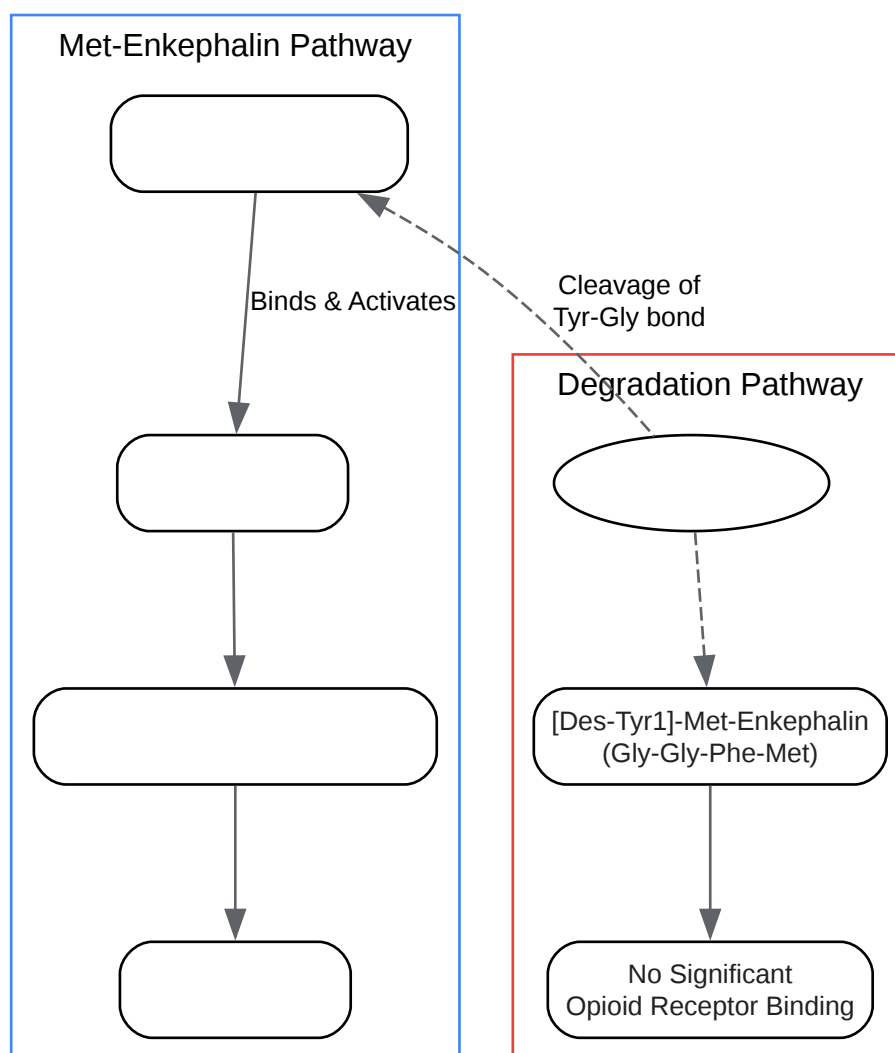
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**Figure 2:** General workflow for the synthesis of **[Des-Tyr1]-Met-Enkephalin**.

## Signaling Pathways and Logical Relationships

The primary signaling pathway of Met-Enkephalin involves its binding to and activation of G-protein coupled opioid receptors (GPCRs), primarily the  $\delta$ - and  $\mu$ -opioid receptors.[3] This activation leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and ultimately, a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia and other opioid effects.

**[Des-Tyr1]-Met-Enkephalin**, due to its inability to effectively bind to these receptors, does not initiate this signaling cascade. Its main role in a signaling context is as a marker of enkephalin degradation.



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**Figure 3:** Relationship of **[Des-Tyr1]-Met-Enkephalin** to the Met-Enkephalin signaling pathway.

## Conclusion

The structure of **[Des-Tyr1]-Met-Enkephalin** is fundamentally defined by the absence of the N-terminal tyrosine residue present in its parent compound, Met-Enkephalin. This single structural modification drastically reduces its affinity for opioid receptors, rendering it biologically inactive as an opioid. For researchers and drug development professionals, **[Des-Tyr1]-Met-Enkephalin** serves as a crucial control compound in studies of opioid receptor pharmacology and as a biomarker for enkephalin metabolism. Understanding its structure and lack of activity

reinforces the critical role of the N-terminal tyrosine in the pharmacodynamics of endogenous and synthetic opioids.

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## References

- 1. Processing and degradation of met-enkephalin by peptidases associated with rat brain cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation and oxidation of methionine enkephalin by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Met-enkephalin - Wikipedia [en.wikipedia.org]
- 4. Degradation kinetics of methionine5-enkephalin by cerebrospinal fluid: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Des-Tyr1]-Met-Enkephalin ; 61370-88-5 ; GGFM - 楚肽生物科技 [apeptides.com]
- 6. [Des-Tyr1]-Met-Enkephalin - Elabscience® [elabscience.com]
- 7. peptide.com [peptide.com]
- 8. Similarity of Ca(2+)-bound conformations of morphine and Met-enkephalin: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Conformational Preferences of Leu-enkephalin Using the Conformational Search and Double-Hybrid DFT Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (Des-Tyr1)-Met-Enkephalin | CAS#:61370-88-5 | Chemsrce [chemsrc.com]
- 12. Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ejbiotechnology.info [ejbiotechnology.info]
- 14. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

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